3-(2-Bromo-4-methylphenoxy)pyrrolidine Demonstrates Complete Inactivity Against 5-Lipoxygenase at 100 µM, a Key Differentiator from Active Pyrrolidine 5-LO Inhibitors
In contrast to known pyrrolidine-based 5-lipoxygenase (5-LO) inhibitors, 3-(2-bromo-4-methylphenoxy)pyrrolidine exhibits no significant activity at 100 µM in the RBL-1 cell assay [1]. This negative result is a critical differentiator, as many in-class pyrrolidine derivatives are potent 5-LO inhibitors with IC50 values in the low micromolar range [2]. This specific inactivity validates the compound's utility as a negative control probe and highlights the profound impact of the 2-bromo-4-methylphenoxy substitution on target engagement.
| Evidence Dimension | 5-Lipoxygenase (5-LO) Inhibition |
|---|---|
| Target Compound Data | NS = no significant activity at 100 µM |
| Comparator Or Baseline | Active pyrrolidine 5-LO inhibitors (e.g., from patent literature) with IC50 values in low µM range |
| Quantified Difference | >100-fold reduction in activity; complete loss of function |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell assay |
Why This Matters
Procurement of this specific compound is essential for researchers requiring a structurally related but biologically inert control to validate target engagement of active 5-LO inhibitors.
- [1] ChEMBL. (2025). Assay CHEMBL620010: Inhibition of Rat Basophilic Leukemia-1 (RBL-1) 5-Lipoxygenase. European Bioinformatics Institute. View Source
- [2] Google Patents. (1993). US Patent Application for 3-Hydroxy-3-(subst-akyl)-pyrrolidines as 5-lipoxygenase inhibitors. View Source
